5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide
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Overview
Description
This compound is part of a class of chemicals known for their biological effects and applications in various fields such as pharmacology, medicine, and agriculture.
Synthesis Analysis
The synthesis of compounds similar to 5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide often involves multistep reactions starting from basic organic compounds. For example, Ravinaik et al. (2021) described the synthesis of related compounds starting from 2-(4-methylphenyl)acetic acid and other components (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized by techniques such as X-ray diffraction. For instance, Hu Yang (2009) conducted a crystal structure analysis of a related compound (Hu Yang, 2009).
Chemical Reactions and Properties
These compounds often exhibit reactions with various organic and inorganic reagents. Stepanov et al. (2019) studied the chemical properties of a related compound, focusing on its reactions with N- and S-nucleophilic reagents (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as stability and crystalline structure, are significant for their application. For example, Wang et al. (2006) analyzed the stability of crystals of related compounds (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are key to understanding their potential applications. A study by Bohle and Perepichka (2009) explored the reactivity of a similar compound in various chemical environments (Bohle & Perepichka, 2009).
properties
IUPAC Name |
5-(2-chlorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-16(20-24-19-10)22-9-8-18-15(21)14-7-6-13(23-14)11-4-2-3-5-12(11)17/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGNEFKBMKVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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